molecular formula C10H19IO B14309108 7-Iodo-3,7-dimethyloctanal CAS No. 112358-24-4

7-Iodo-3,7-dimethyloctanal

Cat. No.: B14309108
CAS No.: 112358-24-4
M. Wt: 282.16 g/mol
InChI Key: INWBVZYFHODOKL-UHFFFAOYSA-N
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Description

7-Iodo-3,7-dimethyloctanal is an organic compound characterized by the presence of an iodine atom and an aldehyde functional group. This compound is part of the broader class of aldehydes, which are known for their reactivity and versatility in organic synthesis. The molecular structure of this compound includes a carbon chain with iodine and methyl substituents, making it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-3,7-dimethyloctanal typically involves the iodination of 3,7-dimethyloctanal. One common method is the halogenation reaction, where iodine is introduced to the carbon chain. This can be achieved using reagents such as iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-3,7-dimethyloctanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 7-Iodo-3,7-dimethyloctanoic acid.

    Reduction: 7-Iodo-3,7-dimethyloctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Iodo-3,7-dimethyloctanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Iodo-3,7-dimethyloctanal involves its reactivity due to the presence of the aldehyde group and the iodine atom. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in organic synthesis, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloctanal: Lacks the iodine atom, making it less reactive in substitution reactions.

    7-Hydroxy-3,7-dimethyloctanal: Contains a hydroxyl group instead of iodine, leading to different reactivity and applications.

    7-Methoxy-3,7-dimethyloctanal:

Uniqueness

7-Iodo-3,7-dimethyloctanal is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

112358-24-4

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

7-iodo-3,7-dimethyloctanal

InChI

InChI=1S/C10H19IO/c1-9(6-8-12)5-4-7-10(2,3)11/h8-9H,4-7H2,1-3H3

InChI Key

INWBVZYFHODOKL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)I)CC=O

Origin of Product

United States

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